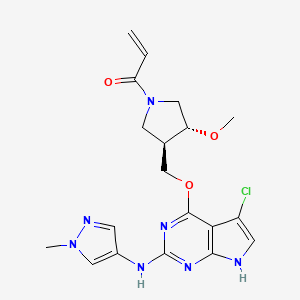
PF-06459988
概要
説明
PF-06459988は、ファイザー社が開発した低分子薬です。これは、特にT790M含有二重変異型EGFRを含む上皮成長因子受容体(EGFR)の変異型に対する、経口活性型、不可逆的、変異選択的阻害剤です。 この化合物は、これらの変異型を標的とする高い効力と特異性を示しており、特に非小細胞肺がんの癌研究のための有望な候補となっています .
準備方法
合成ルートと反応条件: PF-06459988の合成は、ピロロピリミジン核の調製から始まる複数のステップを伴います。主なステップには以下が含まれます。
- 環化反応によるピロロピリミジン核の形成。
- 置換反応によるクロロ基とメトキシ基の導入。
- ピラゾール部分のピロロピリミジン核へのカップリング。
- 最後のステップには、ピロリジン環の形成とアクリルアミド基の付加が含まれます。
工業的生産方法: this compoundの工業的生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、収率と純度を高めるための反応条件の最適化が含まれます。これには、温度、圧力、および反応を促進する触媒の使用の制御が含まれます。 最終生成物は、結晶化やクロマトグラフィーなどの技術を用いて精製されます .
化学反応の分析
反応の種類: PF-06459988は、次のようなさまざまな化学反応を受けます。
酸化: この化合物は、特にメトキシ基とピラゾール部分で酸化反応を受けます。
還元: 還元反応は、アクリルアミド基で起こります。
置換: 置換反応は、特にクロロ基とメトキシ基で一般的です。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: メトキシドナトリウムや炭酸カリウムなどの試薬が、置換反応に使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、メトキシ基、クロロ基、およびアクリルアミド基で修飾されたthis compoundのさまざまな誘導体が含まれます .
4. 科学研究の応用
This compoundは、幅広い科学研究の応用範囲を持っています。
化学: EGFR変異の阻害を研究するためのツール化合物として使用されます。
生物学: 癌の進行におけるEGFR変異の役割を理解するのに役立ちます。
医学: EGFR変異を伴う非小細胞肺がんの治療における可能性について調査されています。
科学的研究の応用
PF-06459988 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of EGFR mutants.
Biology: Helps in understanding the role of EGFR mutations in cancer progression.
Medicine: Investigated for its potential in treating non-small cell lung cancer with EGFR mutations.
Industry: Utilized in the development of targeted cancer therapies and as a reference compound in drug discovery
作用機序
PF-06459988は、特にT790M含有二重変異型を含む、上皮成長因子受容体の変異型に不可逆的に結合することでその効果を発揮します。この結合は、受容体のキナーゼ活性を阻害し、細胞増殖と生存を促進する下流のシグナル伝達経路を阻止します。 この化合物は、野生型EGFRに対する変異型EGFRに対する高い特異性を示しており、オフターゲット効果を最小限に抑え、治療の可能性を高めています .
類似化合物:
アファチニブ: 別のEGFR阻害剤ですが、野生型と変異型に対してより幅広い活性を持っています。
オシメルチニブ: this compoundと同様に、T790M変異を標的としていますが、異なる薬物動態的特性を持っています。
ダコチニブ: 複数のEGFR変異に対して活性を持つ、不可逆的EGFR阻害剤です。
This compoundの独自性: this compoundは、T790M含有二重変異型EGFRに対する高い効力と選択性によって際立っています。 野生型EGFRに対する活性は最小限であるため、潜在的な副作用が減少し、特定のEGFR変異を持つ患者にとってより標的化された治療選択肢となっています .
類似化合物との比較
Afatinib: Another EGFR inhibitor but with broader activity against wild-type and mutant forms.
Osimertinib: Similar to PF-06459988, it targets T790M mutants but has different pharmacokinetic properties.
Dacomitinib: An irreversible EGFR inhibitor with activity against multiple EGFR mutations.
Uniqueness of this compound: this compound stands out due to its high potency and selectivity for T790M-containing double mutant EGFRs. Its minimal activity against wild-type EGFR reduces potential side effects, making it a more targeted therapy option for patients with specific EGFR mutations .
特性
IUPAC Name |
1-[(3R,4R)-3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O3/c1-4-15(28)27-7-11(14(9-27)29-3)10-30-18-16-13(20)6-21-17(16)24-19(25-18)23-12-5-22-26(2)8-12/h4-6,8,11,14H,1,7,9-10H2,2-3H3,(H2,21,23,24,25)/t11-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMXWZROLKITMS-RISCZKNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OCC4CN(CC4OC)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OC[C@H]4CN(C[C@@H]4OC)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428774-45-1 | |
| Record name | PF-06459988 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428774451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06459988 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14768 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-06459988 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IE92SK9EB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes PF-06459988 potentially advantageous compared to first-generation EGFR inhibitors like gefitinib and erlotinib?
A1: this compound demonstrates potent inhibition of EGFR mutants, specifically those with the T790M gatekeeper mutation, which frequently confers resistance to first-generation EGFR inhibitors. [] This mutation is a significant clinical challenge as it drives disease progression in many patients with non-small cell lung cancer (NSCLC). Furthermore, this compound exhibits minimal activity against wild-type EGFR, potentially leading to a reduced risk of side effects often associated with inhibiting the wild-type receptor. [] This selectivity profile is a key advantage of this compound.
Q2: How does this compound interact with EGFR at a molecular level?
A2: this compound acts as an irreversible inhibitor of EGFR. [] While the provided abstracts don't detail the specific binding interactions, they emphasize that this compound was designed to have high affinity for the mutated forms of EGFR, including the double mutants L858R/T790M and Del/T790M. [] This irreversible binding likely involves a covalent interaction between the compound and the active site of the EGFR kinase domain, leading to prolonged inhibition of EGFR signaling.
Q3: What is the significance of the "WT sparing" property of this compound?
A3: "WT sparing" refers to the drug's ability to selectively target mutant EGFR while minimizing the inhibition of wild-type EGFR. [] This selectivity is crucial because wild-type EGFR plays a vital role in normal physiological processes. Inhibition of wild-type EGFR by less selective inhibitors often leads to undesirable side effects that can limit the drug's clinical utility.
Q4: Were there any unique approaches taken in the discovery and development of this compound?
A4: Yes, the researchers employed a distinct "reversible binding optimization" approach during the development of this compound. [] This strategy focused on initially optimizing the reversible binding affinity of the compound to the target EGFR mutants before introducing the irreversible mechanism. By doing so, they aimed to achieve high potency and selectivity for the desired EGFR mutants, leading to the discovery of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


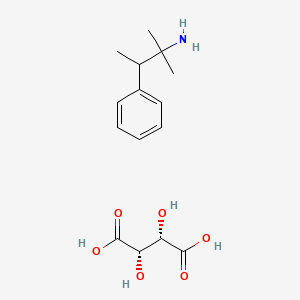
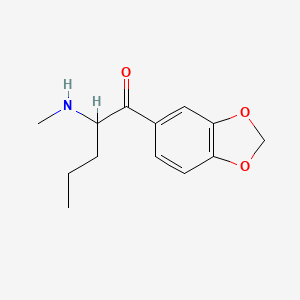

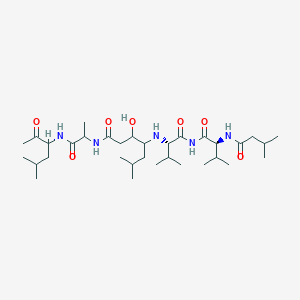
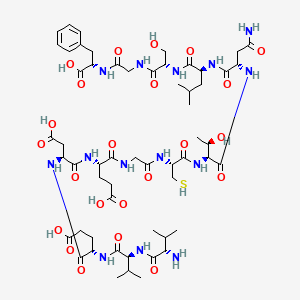
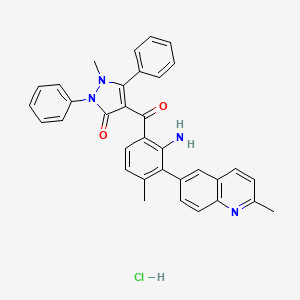

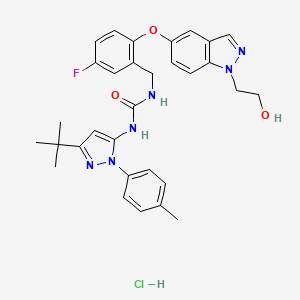
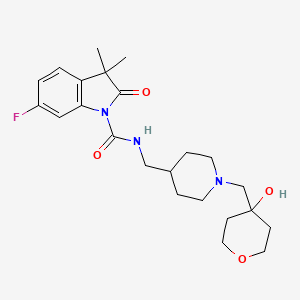
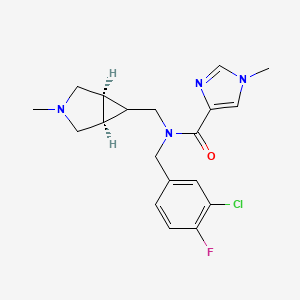
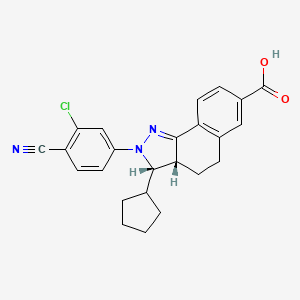
![(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B609924.png)
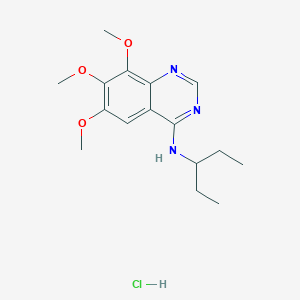
![2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid](/img/structure/B609929.png)
